molecular formula C28H38N2O7S B607791 Linerixibat CAS No. 1345982-69-5

Linerixibat

Cat. No. B607791
M. Wt: 546.68
InChI Key: CZGVOBIGEBDYTP-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linerixibat is a minimally absorbed small molecule inhibitor of IBAT administered as an oral tablet . It is being developed by GlaxoSmithKline . By blocking the resorption of bile acids in the small intestine, linerixibat reduces pruritic bile acids in circulation .


Synthesis Analysis

The synthesis of Linerixibat involves a sulfur-controlled approach . The preparation of compound 15 and compound 2 are part of the optimized process . More details about the synthesis process can be found in the referenced document .


Molecular Structure Analysis

Linerixibat belongs to the class of organic compounds known as benzothiazepines . These are organic compounds containing a benzene fused to a thiazepine ring (a seven-membered ring with a nitrogen atom and a sulfur atom replacing two carbon atoms) . The molecular formula of Linerixibat is C28H38N2O7S .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Linerixibat include the preparation of diastereomeric sulfoxides . The reaction involves the use of toluene and acetic acid, followed by distillation and addition of fresh toluene .

Scientific Research Applications

Specific Scientific Field

The specific scientific field for this application is Medical Science , specifically Hepatology .

Summary of the Application

Linerixibat is an investigational product for the treatment of cholestatic pruritus in patients with Primary Biliary Cholangitis (PBC). It is not currently approved for use anywhere in the world . In 2019, FDA granted orphan drug designation for linerixibat in the treatment of PBC and associated cholestatic pruritus .

Methods of Application or Experimental Procedures

The GLISTEN study is a 2-part study in PBC participants with cholestatic pruritus and will evaluate the efficacy, safety and impact on health-related quality of life of linerixibat compared with placebo . Participants are randomized to receive linerixibat and/or placebo during the study . The study is double-blinded, meaning both participants and investigators are blinded to the study treatment .

Results or Outcomes

The Phase 2b GLIMMER study reported that linerixibat significantly improved itch (cholestatic pruritus) in some treatment groups compared to placebo . These data show that targeting bile acid reuptake with linerixibat, an ileal bile acid transporter (IBAT inhibitor), could provide relief for patients with cholestatic pruritus in PBC .

Safety And Hazards

Linerixibat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . The safety and scientific validity of studies involving Linerixibat is the responsibility of the study sponsor and investigators .

Future Directions

Plans are underway to progress Linerixibat to Phase 3 in 2021 with the potential to be the first new treatment in 60 years for cholestatic pruritus in PBC . The GLIMMER study, which is the largest investigational study in this population to date, is evaluating the efficacy, safety, and impact on health-related quality of life of Linerixibat compared with placebo .

properties

IUPAC Name

3-[[(3R,5R)-3-butyl-3-ethyl-7-methoxy-1,1-dioxo-5-phenyl-4,5-dihydro-2H-1λ6,4-benzothiazepin-8-yl]methylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O7S/c1-4-6-12-28(5-2)18-38(35,36)24-13-20(17-29-21(14-25(31)32)15-26(33)34)23(37-3)16-22(24)27(30-28)19-10-8-7-9-11-19/h7-11,13,16,21,27,29-30H,4-6,12,14-15,17-18H2,1-3H3,(H,31,32)(H,33,34)/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGVOBIGEBDYTP-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)C(N1)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C(=C2)CNC(CC(=O)O)CC(=O)O)OC)[C@H](N1)C3=CC=CC=C3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linerixibat

CAS RN

1345982-69-5
Record name Linerixibat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345982695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2330672
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11729
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LINERIXIBAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/386012Z45S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
140
Citations
C Levy, S Kendrick, CL Bowlus, A Tanaka… - Clinical …, 2023 - Elsevier
… differences between placebo and linerixibat 180 mg once daily … the linerixibat 20 mg QD group and creating a linerixibat 40 … treatment with 1 of 4 regimens of linerixibat (20 mg, 90 mg, or …
Number of citations: 16 www.sciencedirect.com
MJ Zamek-Gliszczynski, D Kenworthy… - Drug Metabolism and …, 2021 - ASPET
… linerixibat to plasma total radioactivity showed that linerixibat represented only 2%–6% of the total radioactivity in plasma. This low fraction of parent linerixibat … with parent linerixibat …
Number of citations: 7 dmd.aspetjournals.org
F Carreño, E Karatza, R Mehta, J Collins… - Clinical …, 2023 - Wiley Online Library
… Linerixibat, is a selective small molecule inhibitor of the ileal … Phase 2b dose‐ranging trial of linerixibat once (QD) or twice … described the effects of linerixibat and placebo on itch. Model …
Number of citations: 3 ascpt.onlinelibrary.wiley.com
A Tanaka, M Atsukawa, K Tsuji… - Hepatology …, 2023 - Wiley Online Library
… groups, with the largest reduction observed with linerixibat 40 mg twice daily (BID; −… linerixibat were consistent between the Japanese and overall populations of GLIMMER. Linerixibat …
Number of citations: 1 onlinelibrary.wiley.com
J Fettiplace, B Swift, S Zhang… - Official journal of the …, 2022 - journals.lww.com
… linerixibat 40 mg BID and placebo groups. The percentages of patients with an improvement from BL in MIS at Week 16 were greater in the linerixibat … linerixibat group versus placebo. …
Number of citations: 0 journals.lww.com
GA Barcan, DH Kwon, J Guo, JA Kowalski… - The Journal of …, 2023 - ACS Publications
Establishing the two stereocenters in the benzothiazepine ring of linerixibat (GSK2330672) has been a long-standing problem at GSK. Our solution rests on an episulfonium-controlled …
Number of citations: 1 pubs.acs.org
E Karatza, F Carreño, S Mukherjee… - Official journal of the …, 2023 - journals.lww.com
… Here, we analyse the linerixibat dose-TSBA relationship and explore the correlation … successfully described the effect of linerixibat on TSBA in PBC. Linerixibat treatment resulted in a …
Number of citations: 0 journals.lww.com
F Carreño, R Mehta, A Ribeiro, J Collins… - Journal of …, 2022 - pesquisa.bvsalud.org
aims: Liver injury is common in patients with coronavirus disease-2019 (COVID-19) infection. Recently, few studies have reported the development of autoimmune hepatitis (AIH) …
Number of citations: 2 pesquisa.bvsalud.org
K Thorpe, J Fettiplace, C Gorey, EG Kang… - …, 2022 - pesquisa.bvsalud.org
Background: Evolution toward remote lifestyles, including healthcare access, has accelerated due to the COVID-19 pandemic. Challenges related to participant recruitment and …
Number of citations: 2 pesquisa.bvsalud.org
E Ebhohon, RT Chung - Therapeutic Advances in …, 2023 - journals.sagepub.com
… significant differences between placebo and linerixibat 180 mg once daily (p = 0.0424), 40 mg twice daily (p = 0 .0105), and 90 mg BID (p = 0.0370). Linerixibat 40 mg BID is being …
Number of citations: 6 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.